(3,3-Dimethoxycyclobutyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,3-dimethoxycyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-9-7(10-2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZLOPBUFOFNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440629 | |
| Record name | (3,3-dimethoxycyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175021-11-1 | |
| Record name | (3,3-dimethoxycyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3-dimethoxycyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,3 Dimethoxycyclobutyl Methanol
Established Synthetic Routes
Established methods for the synthesis of (3,3-dimethoxycyclobutyl)methanol and its analogs rely on well-understood reactions such as those involving Grignard reagents, ester reductions, and alkylation-reduction sequences.
Synthesis from Cyclobutanone (B123998) Precursors via Grignard Reagents and Hydrolysis
A primary route to cyclobutylmethanol derivatives involves the reaction of a cyclobutanone precursor with a suitable Grignard reagent. This nucleophilic addition to the carbonyl group of the cyclobutanone forms a tertiary alcohol. Subsequent hydrolysis of the resulting magnesium alkoxide intermediate yields the desired cyclobutylmethanol. The use of a Grignard reagent allows for the introduction of various substituents onto the cyclobutane (B1203170) ring, providing a versatile method for the synthesis of a range of analogs.
Preparation through Reduction of Relevant Esters
The reduction of ester functional groups on a cyclobutane core is a common and effective strategy for the synthesis of this compound and related compounds.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely used in organic synthesis for the conversion of esters to primary alcohols. wikipedia.orgbyjus.com It is more powerful than sodium borohydride (B1222165) (NaBH₄) and can effectively reduce not only esters but also carboxylic acids, aldehydes, and ketones. wikipedia.orglibretexts.org The reaction with an ester, such as ethyl 1-methylcyclobutanecarboxylate, proceeds via nucleophilic attack of a hydride ion on the ester carbonyl. This initially forms an aldehyde intermediate, which is immediately further reduced to the corresponding primary alcohol. masterorganicchemistry.com The reaction is typically carried out in an anhydrous, non-protic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com
Table 1: Comparison of Common Reducing Agents
| Reagent | Formula | Reactivity with Esters |
| Lithium Aluminum Hydride | LiAlH₄ | High |
| Sodium Borohydride | NaBH₄ | Low/None |
This table provides a simplified comparison of the reactivity of two common reducing agents towards esters.
In a specific synthetic pathway, this compound (1-34) can be prepared by the reduction of the precursor methyl 3,3-dimethoxycyclobutane-1-carboxylate (1-33). This transformation is achieved using lithium aluminum hydride (LiAlH₄) in diethyl ether at room temperature. This reduction specifically targets the ester group, converting it to a hydroxymethyl group while leaving the dimethoxy acetal (B89532) intact.
Alkylation-Reduction Sequences for Cyclobutylmethanol Analogues
The synthesis of various cyclobutylmethanol analogues can be accomplished through sequential alkylation and reduction reactions. This strategy allows for the introduction of diverse side chains and functional groups onto the cyclobutane ring. The process typically involves the alkylation of a suitable cyclobutane-containing substrate to introduce a desired alkyl group. nih.gov This is often followed by the reduction of a functional group, such as an ester or ketone, to the corresponding alcohol using a reducing agent like lithium aluminum hydride. nih.gov This two-step sequence provides a flexible approach to generating a library of substituted cyclobutylmethanol compounds for various research applications.
Advanced Synthetic Strategies and Innovations
Enantioselective Synthesis of Cyclobutane Derivatives
The creation of specific stereoisomers (enantiomers) of cyclobutane derivatives is a critical aspect of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. Enantioselective methods ensure the production of a single, desired enantiomer, which is often crucial for biological activity. For a molecule like this compound, establishing chirality would involve creating an imbalance of its (R) and (S) forms, typically by acting on a suitable precursor.
Chiral Lewis Acid Catalysis for Strained Cyclobutane Systems
The use of chiral Lewis acids to catalyze reactions involving highly strained ring systems, such as bicyclo[1.1.0]butanes (BCBs), represents a powerful strategy for constructing complex cyclobutane frameworks. nih.govrsc.org Lewis acids activate the strained BCB, facilitating its reaction with various partners in a controlled and stereoselective manner. This method is a rare example of cycloaddition involving two highly strained ring systems. nih.gov
In this approach, a chiral Lewis acid, often a metal complex with a chiral ligand, coordinates to the substrate. This activation allows for a strain-release cycloaddition, where the central bond of the BCB cleaves and the molecule expands to form a new, larger ring system or adds a new substituent across the former bridgehead atoms. rsc.orgnih.gov For instance, the reaction of BCBs with triazinanes can produce syn-diastereoselective cyclobutylamines through a stepwise (3+2+2) cycloaddition and subsequent ring-opening. nih.gov This strategy provides a modular and efficient route to stereocontrolled cyclobutane derivatives under mild conditions. nih.govnih.gov
| Feature | Description |
| Catalyst Type | Chiral Lewis Acids (e.g., Scandium triflate - Sc(OTf)₃ with chiral ligands). nih.gov |
| Key Substrates | Bicyclo[1.1.0]butanes (BCBs), Aziridines, Triazinanes. nih.govnih.gov |
| Reaction Type | Strain-Release Cycloaddition, (3+3) Cycloaddition, (3+2+2) Cycloaddition. nih.govnih.gov |
| Key Advantage | High stereocontrol in forming substituted cyclobutanes from highly strained precursors. |
Biocatalysis with Engineered Ketoreductases
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and sustainable alternative to traditional chemical methods. Engineered ketoreductases (KREDs) are particularly effective for the enantioselective synthesis of chiral alcohols from their corresponding prochiral ketones. rsc.org This method is a cornerstone of "green chemistry" as reactions occur in water under mild conditions, and the enzymes themselves are biodegradable. nih.gov
The process involves the stereoselective transfer of a hydride from a cofactor, such as NAD(P)H, to the carbonyl group of the ketone substrate. Through protein engineering techniques like mutational scanning and rational design, KREDs can be optimized for specific substrates, leading to dramatic improvements in activity, stability, and selectivity. nih.govresearchgate.net A notable industrial application is in the synthesis of a precursor for the anti-cancer drug ipatasertib (B1662790), where an engineered KRED reduces a complex ketone to the desired alcohol with exceptional diastereomeric excess (99.7%) and at high substrate concentrations (100 g/L). nih.govresearchgate.net A similar strategy could be envisioned for producing enantiopure this compound by reducing 3,3-dimethoxycyclobutanone.
| Parameter | Starting Scaffold (Ssal-KRED) | Final Engineered Variant (M6) |
| Amino Acid Substitutions | 0 | 10 |
| Relative Activity (kcat) | 1x | 64x nih.govresearchgate.net |
| Substrate Conversion | Low | ≥ 98% nih.govresearchgate.net |
| Diastereomeric Excess | 99% (trans) | 99.7% (R,R-trans) nih.govresearchgate.net |
| Substrate Load | Not specified | 100 g/L nih.govresearchgate.net |
This table illustrates the power of KRED engineering in the synthesis of an ipatasertib precursor, a model for potential synthesis involving cyclobutane structures. nih.govnih.govresearchgate.net
Organocatalytic Michael-Michael Cascade for Substituted Cyclobutanes
Organocatalytic cascade reactions are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. nih.govnih.gov A Michael-Michael cascade, often catalyzed by a chiral amine like a diphenylprolinol silyl (B83357) ether, can generate highly substituted carbocycles with excellent stereocontrol. nih.gov
This process typically involves the reaction of an α,β-unsaturated aldehyde with a Michael donor, such as a β-ketoester. nih.govscilit.com The organocatalyst activates the aldehyde by forming a chiral iminium ion, which then undergoes the first Michael addition. The resulting intermediate, now activated as an enamine by the same catalyst, can then participate in a second, intramolecular Michael addition, closing the ring to form the cyclobutane product. nih.gov This strategy allows for the creation of multiple C-C bonds and stereocenters in one pot. nih.govrsc.org While often used to create five- or six-membered rings, careful substrate design could direct the cascade towards the formation of functionalized cyclobutanes. nih.gov
| Feature | Description |
| Catalyst Type | Chiral secondary amines (e.g., Diphenylprolinol silyl ethers, Squaramides). nih.govrsc.org |
| Key Substrates | α,β-Unsaturated Aldehydes, β-Dicarbonyl Compounds (Michael Donors). nih.gov |
| Reaction Type | Cascade/Domino Reaction, Iminium-Enamine Catalysis. nih.gov |
| Key Advantage | Rapid construction of complex, multi-substituted rings with high enantioselectivity (up to 99% ee). nih.gov |
Asymmetric Ring-Opening Reactions
Asymmetric ring-opening of strained carbocycles is a versatile method for generating valuable chiral building blocks. While often applied to cyclopropanes, the principle extends to the functionalization of cyclobutane systems. researchgate.netrsc.org For example, the reaction of cyclobutenes with thiols, using a chiral bifunctional acid-base catalyst, can produce 1,2-disubstituted thiocyclobutanes with high yield and enantioselectivity (up to 99.7:0.3 er). rsc.org
This type of reaction does not break open the cyclobutane ring itself but rather opens a double bond within the ring to add new functional groups in a stereocontrolled manner. The catalyst, often a cinchona-based squaramide, simultaneously activates both the nucleophile (thiol) and the electrophile (cyclobutene), guiding the approach of the reactants to favor the formation of one enantiomer. rsc.org This provides a direct route to chiral, functionalized cyclobutanes that can serve as precursors to more complex targets.
Flow Chemistry Approaches for Optimized Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. polimi.it This technology enables superior control over reaction parameters such as temperature and pressure, leading to improved safety, higher yields, and enhanced reproducibility. researchgate.netdurham.ac.uk
The high heat and mass transfer rates in micro- or meso-scale flow reactors allow for the use of conditions that would be dangerous or difficult to manage in a large batch reactor. durham.ac.uk Furthermore, flow chemistry facilitates the integration of multiple reaction and purification steps into a single, automated sequence, streamlining the synthesis of complex molecules. researchgate.net For the synthesis of this compound, individual steps such as a ketal protection or a reduction could be optimized in a flow system. This approach is particularly beneficial for reactions that involve hazardous reagents or unstable intermediates, as they are generated and consumed in situ, minimizing risk. researchgate.net
| Parameter | Batch Processing | Flow Chemistry |
| Scalability | Difficult, requires re-optimization | Simple, run for a longer time |
| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-to-volume ratio |
| Safety | Higher risk with hazardous reagents | Improved, small reaction volumes |
| Process Control | Limited | Precise control of T, P, time |
| Integration | Stepwise, with isolation | Multi-step sequences possible researchgate.net |
Photocycloaddition Reactions for Cyclobutane Ring Formation
The [2+2] photocycloaddition is one of the most direct and widely used methods for constructing cyclobutane rings. tum.de This reaction involves the union of two molecules containing double bonds (olefins) under the influence of light, typically UV, to form two new single bonds and thus the four-membered ring. tum.deharvard.edu
The reaction can proceed through different mechanisms, including direct excitation of one olefin or the use of a photosensitizer to facilitate the reaction. organic-chemistry.org Catalytic variants using visible light and a photoredox catalyst have also been developed, offering a milder and more selective approach. organic-chemistry.org A key challenge in [2+2] photocycloadditions is controlling the regioselectivity and stereoselectivity of the product. However, by choosing appropriate substrates and reaction conditions, it is possible to synthesize highly functionalized cyclobutanes. For example, the photocycloaddition of a ketene (B1206846) acetal with an alkene could, in principle, directly generate the 3,3-dimethoxycyclobutane core structure.
| Feature | Description |
| Reaction Type | [2+2] Cycloaddition. tum.de |
| Activation | UV light, visible light with photosensitizer/photoredox catalyst. organic-chemistry.org |
| Key Substrates | Alkenes (Olefins), Enones, Ketenes. harvard.eduorganic-chemistry.org |
| Key Advantage | Direct and atom-economical formation of the cyclobutane ring from simple precursors. |
| Challenge | Control of regio- and stereoselectivity. |
Catalyst- and Substituent-Controlled Chemoselectivity in Cyclobutane Synthesis
The synthesis of substituted cyclobutanes, such as this compound, often relies on cycloaddition reactions where control over selectivity is paramount. Chemoselectivity—the ability to react at one functional group in preference to others—can be precisely guided by the choice of catalyst and the nature of substituents on the reacting molecules. nih.gov
A powerful strategy for achieving such control is catalyst-controlled chemodivergent synthesis, where a single starting material can be directed to form structurally distinct products simply by changing the catalyst. nih.gov For instance, in reactions involving bicyclo[1.1.0]butane (BCB) amides, a Copper(I) catalyst can promote a formal cycloaddition to yield bicyclo[2.1.1]hexanes, while a Gold(I) catalyst can uniquely steer the reaction through an addition-elimination pathway to produce cyclobutenes. nih.gov This highlights the profound impact a catalyst can have on the reaction pathway, enabling the selective synthesis of a desired scaffold. nih.gov
Substituents on the reacting olefins also play a critical role in determining the stereochemical outcome of cyclobutane formation, particularly in [2+2] photocycloaddition reactions. acs.org In copper(I)-catalyzed intramolecular cycloadditions, the facial diastereoselectivity is often governed by the thermodynamic preference for substituents to occupy an equatorial position in the chair-like transition state. acs.org However, certain substituents, especially those capable of coordination like a hydroxyl group, may favor an axial position to facilitate additional binding to the copper catalyst. acs.org The regiochemistry of the resulting cyclobutane ring, which can exist as a head-to-head (HH) or head-to-tail (HT) isomer, is also heavily influenced by substituent effects. acs.org Even subtle changes, such as the presence or absence of a methyl group, can significantly alter the conformational flexibility and puckering of the final cyclobutane ring. nih.gov These principles are fundamental in designing synthetic routes that yield specific, highly substituted cyclobutane structures.
Table 1: Factors Influencing Chemoselectivity in Cyclobutane Synthesis
| Controlling Factor | Description | Example | Reference |
|---|---|---|---|
| Catalyst Choice | Different metal catalysts can activate unique reaction pathways, leading to completely different structural scaffolds from the same starting materials. | Cu(I) vs. Au(I) catalysis on bicyclo[1.1.0]butane amides yields bicyclo[2.1.1]hexanes or cyclobutenes, respectively. | nih.gov |
| Substituent Position | Substituents on reacting alkenes tend to adopt the most stable conformation (typically equatorial) in the transition state, dictating the stereochemistry of the product. | In Cu(I)-catalyzed photocycloadditions, substituents prefer an equatorial position in the chair-like transition state, controlling facial diastereoselectivity. | acs.org |
| Coordinating Groups | Functional groups on a substrate (e.g., -OH) can coordinate with the metal catalyst, overriding standard steric preferences and altering stereoselectivity. | A hydroxyl group can favor an axial position to enable secondary binding to a copper catalyst. | acs.org |
| Substituent Identity | The electronic and steric nature of a substituent can influence the puckering and conformational dynamics of the resulting cyclobutane ring. | The presence of a 5-methyl group in pyrimidine (B1678525) photodimers induces conformational flexibility in the cyclobutane ring that is otherwise absent. | nih.gov |
Diastereoselective Double Carbometalation of Cyclopropenes leading to Cyclobutyl Methanol (B129727) Derivatives
The construction of polysubstituted small rings can be achieved with high precision using carbometalation reactions. While much of the foundational work has focused on cyclopropenes to create stereodefined cyclopropanes, these principles are being extended to the synthesis of four-membered rings. nih.govrsc.org The carbometalation of strained alkenes like cyclopropenes involves the addition of an organometallic reagent across the double bond, a process that generates new issues of regio-, diastereo-, and enantioselectivity that must be controlled. nih.gov
In the copper-catalyzed carbomagnesiation of cyclopropenyl carbinols, the resident alcohol functional group acts as a directing group, governing both the regioselectivity and diastereoselectivity of the addition. nih.gov This approach allows for the formation of highly substituted cyclopropylmetal species as a single diastereomer. nih.gov This intermediate can then undergo subsequent reactions, including selective bond cleavages, to yield acyclic products with multiple stereocenters. nih.gov
Recent advances have focused on extending these powerful methods to cyclobutenes. rsc.org The direct enantioselective functionalization of pre-formed four-membered rings via catalytic carbometalation represents a modular and straightforward strategy for the synthesis of enantioenriched cyclobutanes. rsc.org This approach is highly valuable as it allows for the diversified synthesis of complex cyclobutane derivatives, including those with methanol side chains, from a common set of starting materials without requiring specific activating functional groups. rsc.org
Table 2: Key Features of Carbometalation for Small Ring Synthesis
| Feature | Description | Relevance | Reference |
|---|---|---|---|
| Substrate | Strained small rings such as cyclopropenes and cyclobutenes. | The high strain energy facilitates the addition of organometallic reagents across the double bond. | nih.govrsc.org |
| Stereocontrol | Achieved through directing groups on the substrate or by using chiral catalysts. | Allows for the synthesis of polysubstituted cyclobutanes as a single diastereomer or enantiomer. | nih.govrsc.org |
| Mechanism | Involves the regio- and diastereoselective addition of an organometallic species (e.g., organocopper or organomagnesium) to the alkene. | The resulting stereodefined cyclobutylmetal intermediate can be trapped or used in further transformations. | nih.gov |
| Modularity | A single starting material (e.g., a cyclobutene) can be converted into a diverse range of functionalized products. | Enables rapid access to libraries of enantioenriched cyclobutane building blocks. | rsc.org |
Utilization of this compound as a Building Block
This compound is a valuable and versatile chemical building block, particularly in the fields of medicinal chemistry and pharmaceutical development. lookchem.comchemimpex.com Its structure is distinguished by a cyclobutane ring featuring two key functional groups: a primary alcohol (-CH₂OH) and a dimethyl acetal. The acetal serves as a protected form of a ketone, which enhances the compound's utility by allowing for selective reactions at the alcohol moiety while the ketone remains masked.
This unique combination of features makes this compound an important intermediate for synthesizing more complex molecules. chemimpex.comclearsynth.com In the pharmaceutical sector, it serves as a scaffold for the synthesis of novel drug molecules. lookchem.com Its rigid cyclobutane core is useful for introducing three-dimensional character into otherwise flat molecules, a strategy often employed in drug design to improve binding affinity and pharmacokinetic properties. Researchers in medicinal chemistry utilize its structural and reactive attributes to design and discover new pharmaceutical compounds with potential therapeutic applications. lookchem.com For example, patent literature indicates that derivatives of this building block have been incorporated into molecules investigated as Bruton's tyrosine kinase (BTK) inhibitors, Mcl-1 protein inhibitors, and GPR120 modulators. lookchem.com Beyond pharmaceuticals, its properties may also be explored in materials science for creating innovative polymers or coatings. chemimpex.com
Table 3: Applications of this compound as a Building Block
| Industry / Field | Application | Structural Feature Utilized | Reference |
|---|---|---|---|
| Pharmaceuticals | Serves as a key intermediate in the synthesis of new drug molecules and active pharmaceutical ingredients (APIs). | The entire scaffold provides a unique 3D motif. | lookchem.comchemimpex.com |
| Medicinal Chemistry | Employed as a starting scaffold for the design and discovery of novel compounds with therapeutic potential. | The reactive alcohol and protected ketone allow for sequential, controlled modifications. | lookchem.com |
| Specific Drug Targets | Incorporated into compounds designed as inhibitors for targets like BTK, Mcl-1, and as GPR120 modulators. | The cyclobutane core acts as a rigid spacer or conformational constraint. | lookchem.com |
| Materials Science | Explored for potential use in the development of new polymers or specialty coatings. | Unique physical properties imparted by the dimethoxycyclobutyl group. | chemimpex.com |
Chemical Reactivity and Transformations of 3,3 Dimethoxycyclobutyl Methanol
Reactions with Organometallic Reagents
The primary alcohol group of (3,3-dimethoxycyclobutyl)methanol can react with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions typically involve the deprotonation of the hydroxyl group by the strongly basic organometallic species. This acid-base reaction is the most common pathway, especially when the organometallic reagent is sterically hindered or when the electrophilic center for nucleophilic attack is not readily accessible.
In principle, the alkoxide formed after deprotonation could undergo further reactions if a suitable electrophile is present. However, the primary utility of this initial reaction is often the in-situ generation of a nucleophilic alkoxide.
Table 1: General Reactivity with Organometallic Reagents
| Organometallic Reagent | Expected Primary Reaction | Product Type |
| Grignard Reagents (RMgX) | Deprotonation of -OH | Magnesium Alkoxide |
| Organolithium Reagents (RLi) | Deprotonation of -OH | Lithium Alkoxide |
It is important to note that due to the acidic proton of the hydroxyl group, it is generally necessary to protect the alcohol functionality before carrying out reactions with organometallic reagents intended to react at other sites of a molecule.
Derivatization Reactions for Structure-Activity Relationship (SAR) Studies
In medicinal chemistry, the systematic modification of a lead compound to understand its structure-activity relationship (SAR) is a crucial step in drug discovery. This compound serves as a versatile scaffold for such studies, particularly in the development of kinase inhibitors and antiviral agents. google.com The primary alcohol provides a convenient handle for derivatization, allowing for the introduction of a wide array of functional groups.
Common derivatization strategies include esterification, etherification, and amination after conversion of the alcohol to a suitable leaving group. These modifications can probe the steric and electronic requirements of the binding pocket of a biological target. For instance, the synthesis of a library of esters or ethers with varying chain lengths and functionalities can provide valuable insights into the hydrophobic and hydrophilic interactions within the active site of an enzyme.
Table 2: Examples of Derivatization Reactions for SAR Studies
| Reaction Type | Reagents | Functional Group Introduced |
| Esterification | Carboxylic acid, DCC/DMAP | Ester |
| Etherification | Alkyl halide, NaH | Ether |
| Mitsunobu Reaction | Phenol, DEAD, PPh₃ | Aryl Ether |
Conversion to Carbonyl Compounds for Further Synthetic Manipulations
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 3,3-dimethoxycyclobutanecarbaldehyde, or further to the carboxylic acid, 3,3-dimethoxycyclobutanecarboxylic acid. The choice of oxidizing agent and reaction conditions determines the outcome of the oxidation.
Mild oxidizing agents are employed for the selective oxidation to the aldehyde, which is a key intermediate for various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations.
Common Mild Oxidation Methods:
Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. This method is known for its mild conditions and high yields.
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, which offers the advantage of being a non-metallic and relatively mild oxidant.
For the conversion to the carboxylic acid, stronger oxidizing agents are required.
Common Strong Oxidation Methods:
Jones Oxidation: Involves the use of chromic acid (CrO₃) in aqueous sulfuric acid and acetone.
Potassium Permanganate (KMnO₄): A powerful oxidant that can convert primary alcohols to carboxylic acids, typically under basic conditions followed by acidic workup.
Table 3: Oxidation Reactions of this compound
| Desired Product | Oxidizing Agent | Typical Conditions |
| 3,3-Dimethoxycyclobutanecarbaldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low temperature (-78 °C) |
| 3,3-Dimethoxycyclobutanecarbaldehyde | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ |
| 3,3-Dimethoxycyclobutanecarboxylic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | 0 °C to room temperature |
Reactions Involving Alkylation with Reagents such as Ethyl 2-Bromoacetate
The hydroxyl group of this compound can be alkylated to form ethers. A common example is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide, such as ethyl 2-bromoacetate, in an Sₙ2 reaction to yield the ether product.
This reaction is valuable for introducing a flexible linker with a terminal ester functionality, which can be further manipulated, for example, by hydrolysis to the corresponding carboxylic acid or by amidation.
Reaction Scheme:
This compound + NaH → (3,3-Dimethoxycyclobutyl)methoxide (3,3-Dimethoxycyclobutyl)methoxide + BrCH₂CO₂Et → Ethyl 2-((3,3-dimethoxycyclobutyl)methoxy)acetate + NaBr
Role as an Intermediate in Multi-step Organic Transformations
The unique cyclobutane (B1203170) core of this compound makes it an attractive starting material for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility as an intermediate has been noted in the context of developing antiviral agents, including nucleoside analogs. google.comgoogle.com The cyclobutane ring can act as a conformationally restricted mimic of the ribose or deoxyribose sugar in nucleosides.
In a typical synthetic sequence, the hydroxyl group of this compound would be transformed into a leaving group or a nucleobase would be coupled to the cyclobutane ring after appropriate functional group manipulations. The dimethoxy acetal (B89532) can be hydrolyzed under acidic conditions to reveal a ketone, which can then undergo further transformations. The ability to introduce chirality and various substituents onto the cyclobutane ring makes this compound a versatile platform for creating diverse molecular architectures.
Protecting Group Strategies Relevant to the Methanol (B129727) Functionality
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary alcohol of this compound to prevent unwanted side reactions. This is achieved through the use of protecting groups. The choice of protecting group depends on the stability required for subsequent reaction conditions and the ease of its removal.
Common Protecting Groups for Primary Alcohols:
Silyl (B83357) Ethers: tert-Butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) ethers are widely used. They are stable to a variety of non-acidic reagents and can be readily cleaved using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions. organic-chemistry.orgresearchgate.netgelest.com
Benzyl (B1604629) Ether (Bn): Formed by reacting the alcohol with benzyl bromide or a related reagent in the presence of a base. Benzyl ethers are robust and stable to a wide range of conditions but can be selectively removed by catalytic hydrogenation. organic-chemistry.org
Table 4: Common Protecting Group Strategies
| Protecting Group | Reagent for Protection | Reagent for Deprotection |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | TBAF, THF or Acetic Acid/H₂O |
| Benzyl (Bn) | Benzyl Bromide, NaH, THF | H₂, Pd/C |
Applications in Chemical Research and Development
Medicinal Chemistry and Pharmaceutical Research
The inherent properties of (3,3-Dimethoxycyclobutyl)methanol, such as its three-dimensional structure and the presence of both a nucleophilic hydroxyl group and protected ketone functionality (in the form of the ketal), make it an attractive starting material for the synthesis of complex molecules. lookchem.comchemimpex.com These features allow for a variety of chemical transformations, enabling its incorporation into diverse molecular architectures.
Building Block for Drug Development and Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. lookchem.comchemimpex.comclearsynth.comcaming.com Its distinctive cyclobutane (B1203170) ring can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and cell permeability. The dimethoxy ketal provides a stable protecting group for a ketone, which can be deprotected under specific conditions to reveal a reactive carbonyl group for further functionalization. This strategic unmasking of a ketone allows for the sequential introduction of different molecular fragments, a key tactic in the assembly of complex drug molecules. The primary alcohol offers a convenient handle for various chemical modifications, including oxidation, esterification, and etherification, further expanding its utility in the construction of diverse pharmaceutical intermediates. lookchem.comchemimpex.com
Synthesis of Cyclin-Dependent Kinase (CDK2) Inhibitors
Recent advancements in cancer therapy have identified Cyclin-Dependent Kinase 2 (CDK2) as a significant target due to its critical role in cell cycle regulation. google.comnih.govnih.gov The dysregulation of CDK2 activity is a hallmark of many human cancers. google.com In the pursuit of novel CDK2 inhibitors, this compound has emerged as a key starting material. A recent patent application (WO2024171094A1) describes the use of this compound in the synthesis of potent CDK2 inhibitors. google.com The synthesis involves leveraging the functionalities of this compound to construct a complex molecular scaffold designed to bind to the ATP-binding site of CDK2, thereby inhibiting its enzymatic activity and halting uncontrolled cell proliferation. google.comnih.gov
| Inhibitor Target | Key Intermediate | Application | Relevant Research |
| CDK2 | This compound | Cancer Therapy | Patent WO2024171094A1 describes the synthesis of CDK2 inhibitors using this building block. google.com |
Development of GPR120 Modulators
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a promising therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity. google.combiomolther.orgnih.gov Activation of GPR120 has been shown to enhance insulin (B600854) sensitivity and exert anti-inflammatory effects. google.comnih.govpatsnap.com A European patent (EP3191445B1) details a method for synthesizing novel GPR120 modulators using this compound as a key intermediate. google.com The process involves the reaction of this compound with ethyl 2-bromoacetate to form a cyclobutane-containing carboxylic acid derivative, which serves as the core structure for the GPR120 modulators. google.com These compounds hold the potential for improved glycemic control in diabetic patients. google.com
| Modulator Target | Starting Material | Therapeutic Area | Key Synthetic Step |
| GPR120 | This compound | Diabetes, Metabolic Disorders | Reaction with ethyl 2-bromoacetate to form a core carboxylic acid derivative. google.com |
Inhibitors of P97 AAA+ ATPase and P75 Neurotrophin Receptor
While extensive research has been conducted on inhibitors of p97 AAA+ ATPase and the p75 neurotrophin receptor for their potential in treating cancer and neurological disorders respectively, a direct synthetic route utilizing this compound as a key building block for these specific inhibitors has not been identified in the reviewed patent and scientific literature. nih.govpitt.edunih.govnih.govnih.gov
Compounds for Anti-diabetic Activity Research
The application of this compound in anti-diabetic research is directly linked to its role in the synthesis of GPR120 modulators. As detailed in patent EP3191445B1, the resulting cyclobutane-containing carboxylic acid compounds are designed to modulate GPR120, a receptor implicated in glucose metabolism and insulin sensitivity. google.com The development of these modulators represents a targeted approach to creating new therapeutic agents for the treatment of type 2 diabetes and related metabolic conditions. google.combiomolther.orgnih.gov
| Research Area | Key Compound Class | Mechanism of Action | Originating Intermediate |
| Anti-diabetic Activity | GPR120 Modulators | Enhancement of insulin sensitivity and glucose uptake. google.comnih.govpatsnap.com | This compound |
Research into Janus Kinase (JAK) Inhibitors
Janus kinases (JAKs) are a family of enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors, making them important targets for autoimmune diseases, inflammatory conditions, and cancers. google.comnih.govnih.govmdpi.comsemanticscholar.orgnih.gov A US patent (US8158616B2) discloses azetidine (B1206935) and cyclobutane derivatives as JAK inhibitors. google.com Within this patent, this compound is listed as a chemical compound relevant to the synthesis of these inhibitors, highlighting its utility in constructing the core structures of novel JAK-targeting therapeutic agents. google.com
| Inhibitor Family | Core Structure Component | Therapeutic Applications | Relevant Patent |
| Janus Kinase (JAK) Inhibitors | Cyclobutane derivatives | Autoimmune diseases, Inflammation, Cancer | US8158616B2 |
Materials Science Applications
The rigid and three-dimensional nature of the cyclobutane ring in this compound makes it a candidate building block for the development of novel materials. Its functional groups offer reactive sites for incorporation into larger structures.
Development of Organic Functional Materials
While specific examples of organic functional materials derived directly from this compound are not extensively detailed in publicly available literature, its potential is recognized. biosynth.com The compound's structure is suitable for creating well-defined molecular architectures. The hydroxyl group can be modified to introduce photoactive, electroactive, or other functional moieties. The dimethoxy acetal (B89532) can be hydrolyzed to a ketone, providing another point for chemical modification. These features suggest its utility in creating molecules for applications such as organic light-emitting diodes (OLEDs) or sensors, where precise molecular shape and functionality are crucial.
Precursor for Polymers and other Advanced Materials
This compound serves as a potential monomer or a modifying agent in polymer chemistry. The hydroxyl group can participate in polymerization reactions to form polyesters or polyurethanes. The resulting polymers would incorporate the cyclobutane ring into their backbone, which could impart unique thermal and mechanical properties, such as increased rigidity and thermal stability, compared to analogous polymers made from linear diols. However, specific research detailing the synthesis and characterization of such polymers is not widely reported.
Advanced Organic Synthesis and Methodology Development
In the realm of organic synthesis, this compound is valued as a building block that provides access to complex molecular frameworks.
Application in Complex Natural Product Synthesis
Natural products often feature complex, three-dimensional structures with multiple stereocenters. Building blocks containing sp³-hybridized carbons, like this compound, are valuable for constructing these intricate architectures. The cyclobutane motif itself is present in a number of bioactive natural products. While direct application of this compound in the total synthesis of a specific complex natural product is not prominently documented in peer-reviewed journals, its structural elements make it a plausible starting material or fragment for such endeavors. Synthetic strategies often rely on the use of versatile intermediates to construct key portions of a target molecule.
Role in the Creation of Novel Ring Systems
The strained four-membered ring of cyclobutane derivatives can be exploited in ring-opening or ring-expansion reactions to generate larger, more complex ring systems. For instance, under specific reaction conditions, the cyclobutane ring in molecules like this compound could be cleaved and rearranged to form cyclopentane (B165970) or cyclohexane (B81311) derivatives, which are common motifs in pharmaceuticals and other functional molecules. The presence of the gem-dimethoxy group offers a handle for selective chemical transformations that could initiate such rearrangements.
Investigations into Mechanism and Stereochemical Outcomes
The stereochemistry of reactions involving cyclobutane rings is a subject of significant academic interest. The rigid nature of the four-membered ring can influence the stereochemical outcome of reactions at adjacent functional groups. While specific mechanistic or stereochemical studies focused solely on this compound are not readily found, research on similar cyclobutane systems is used to predict and control the stereochemistry of their reactions. The predictable puckering of the cyclobutane ring can lead to preferential attack of reagents from the less hindered face, enabling diastereoselective transformations.
Theoretical and Mechanistic Investigations
Quantum Chemical Calculations and Orbital Theory
While specific quantum chemical calculations and detailed orbital analyses for (3,3-Dimethoxycyclobutyl)methanol are not extensively documented in publicly available literature, we can infer its electronic properties by examining studies on related cyclobutane (B1203170) derivatives. Quantum chemistry provides valuable insights into molecular structure, stability, and reactivity through the calculation of various parameters. acs.orgeurekalert.org
For substituted cyclobutanes, density functional theory (DFT) is a commonly employed method to investigate conformational energies and electronic properties. acs.org Such calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These parameters are crucial for understanding the molecule's reactivity, particularly the nucleophilic and electrophilic sites.
In the case of this compound, the oxygen atoms of the methoxy (B1213986) and hydroxyl groups would be expected to have high electron density, making them potential sites for electrophilic attack. Conversely, the carbon atoms bonded to these oxygen atoms would be more electrophilic. The lone pairs on the oxygen atoms would contribute significantly to the Highest Occupied Molecular Orbital (HOMO), while the Lowest Unoccupied Molecular Orbital (LUMO) would likely be associated with the antibonding orbitals of the C-O bonds.
Table 1: Postulated Quantum Chemical Properties of this compound
| Property | Predicted Characteristic | Implication |
| HOMO Energy | Relatively high | Indicates susceptibility to oxidation and electrophilic attack. |
| LUMO Energy | Relatively low | Suggests reactivity towards nucleophiles. |
| Electron Density | Concentrated on oxygen atoms | Defines the basic and nucleophilic centers of the molecule. |
| Dipole Moment | Non-zero | Influences solubility and intermolecular interactions. |
It is important to note that these are predictions based on the general principles of quantum chemistry and studies on analogous compounds. Detailed computational studies would be necessary to provide precise values and a more nuanced understanding of the orbital theory of this compound.
Reaction Mechanism Studies
The primary role of this compound in the chemical literature is as a synthetic intermediate. google.comgoogle.com Its utility is demonstrated in patent literature where it serves as a building block for more complex pharmaceutical compounds.
A key reaction involving this compound is its use as a nucleophile, where the hydroxyl group participates in substitution or addition reactions. For instance, in the synthesis of GPR120 modulators, this compound is deprotonated with a strong base like lithium hexamethyldisilazide (LHMDS) to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an electrophile such as ethyl 2-bromoacetate. google.com
The formation of the key dimethoxy acetal (B89532) functionality in the precursor to this compound, likely 3,3-dimethoxycyclobutanone, proceeds via a well-established mechanism. The reaction of a ketone with an excess of an alcohol (in this case, methanol) under acidic catalysis leads to the formation of a hemiacetal, which then reacts further to form the acetal. youtube.comlibretexts.orglibretexts.orgyoutube.com The acid catalyst protonates the carbonyl oxygen, activating the carbonyl carbon towards nucleophilic attack by methanol (B129727). youtube.comlibretexts.org
Table 2: Representative Reaction Involving this compound
| Reactants | Reagents | Product Type | Reference |
| This compound, Ethyl 2-bromoacetate | LHMDS | Ether | google.com |
| This compound | Oxalyl chloride, DMSO, Triethylamine | Aldehyde (via Swern Oxidation) | google.com |
The Swern oxidation, mentioned in a patent for the synthesis of heteroaryl amides, is another important reaction type. google.com In this process, the primary alcohol of this compound is oxidized to an aldehyde. This transformation highlights the utility of the hydroxymethyl group as a handle for further functionalization.
Conformational Analysis and Stereochemistry
The stereochemistry of this compound is dictated by the geometry of the cyclobutane ring. Unlike cyclohexane (B81311), which has a relatively stable chair conformation, cyclobutane exists in a puckered or "butterfly" conformation to relieve torsional strain. youtube.comlibretexts.org The substituents on the ring can adopt either axial or equatorial positions, and the preferred conformation will seek to minimize steric interactions.
For a 1,1,3-trisubstituted cyclobutane like this compound, the conformational analysis is complex. The two methoxy groups are on the same carbon (C3), and the hydroxymethyl group is on C1. The molecule is achiral due to a plane of symmetry that bisects the C1-C3 bond.
The 1H NMR spectrum of this compound, as reported in patent literature, provides clues to its solution-phase conformation. The signals for the ring protons would be expected to show complex splitting patterns due to the puckered nature of the ring and the different chemical environments of the axial and equatorial protons.
Table 3: Key Stereochemical Features of this compound
| Feature | Description | Consequence |
| Ring Conformation | Puckered (Butterfly) | Reduces torsional strain between adjacent C-H bonds. |
| Substituent Positions | Axial and Equatorial | The hydroxymethyl group will likely prefer the equatorial position to minimize steric hindrance. |
| Chirality | Achiral | The molecule possesses a plane of symmetry. |
The bulky methoxy groups at the C3 position will significantly influence the ring puckering and the conformational preference of the hydroxymethyl group at the C1 position. It is generally observed in substituted cyclohexanes that larger substituents prefer the equatorial position to avoid 1,3-diaxial interactions. libretexts.orgmvpsvktcollege.ac.in A similar principle would apply to the cyclobutane ring of this compound, suggesting that the hydroxymethyl group would predominantly occupy an equatorial position. However, detailed NMR studies, such as NOE experiments, and computational modeling would be required to definitively establish the preferred conformation.
Molecular Docking Studies for Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com While no specific molecular docking studies featuring this compound as a ligand have been found in the surveyed literature, its use as a building block for bioactive molecules suggests that its structural motifs are compatible with biological targets. google.comgoogle.com
The flexibility of the hydroxymethyl group and the potential for hydrogen bonding with both the hydroxyl and methoxy groups make this compound an interesting candidate for interacting with protein binding sites. The cyclobutane scaffold itself provides a rigid core that can position these functional groups in a defined spatial arrangement.
In a hypothetical docking scenario, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the ether oxygens of the methoxy groups could act as hydrogen bond acceptors. The lipophilic cyclobutane ring could engage in van der Waals interactions within a hydrophobic pocket of a protein.
Table 4: Potential Interactions of this compound in a Biological Binding Site
| Functional Group | Potential Interaction Type |
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor |
| Methoxy (-OCH3) | Hydrogen Bond Acceptor |
| Cyclobutane Ring | Hydrophobic/Van der Waals Interactions |
Future Research Directions and Unexplored Avenues
Exploration of Novel Catalytic Systems for Derivatization
The derivatization of (3,3-Dimethoxycyclobutyl)methanol offers a pathway to a diverse range of potentially valuable molecules. The development of novel catalytic systems will be crucial in unlocking this potential efficiently and selectively.
Current research on the derivatization of cyclobutane (B1203170) derivatives has largely focused on [2+2] cycloadditions and C-H functionalization. nih.govacs.org However, the application of modern catalytic methods specifically to this compound remains an open area of investigation. Future research could focus on several key areas:
Enantioselective Catalysis: The development of catalytic systems for the enantioselective functionalization of the prochiral cyclobutane ring is a significant challenge and a major opportunity. nih.gov Chiral catalysts could be employed to achieve stereocontrol in reactions such as asymmetric hydrogenation or oxidation of derivatives.
Transition-Metal Catalyzed Cross-Coupling: The hydroxyl group of this compound can be transformed into a suitable leaving group, enabling transition-metal-catalyzed cross-coupling reactions to introduce a variety of substituents onto the cyclobutane core. organic-chemistry.org
Ring-Opening and Ring-Expansion Reactions: The inherent strain of the cyclobutane ring (approximately 26 kcal/mol) can be harnessed in catalytic ring-opening or ring-expansion reactions to generate novel and complex molecular architectures. nih.govresearchgate.netresearchgate.netnih.gov
| Catalyst Type | Potential Derivatization Reaction | Target Functional Group |
| Chiral Lewis Acids | Asymmetric Epoxidation | Epoxides |
| Palladium Complexes | Suzuki-Miyaura Coupling | Aryl or Vinyl Groups |
| Rhodium Catalysts | Hydroformylation | Aldehydes |
| Ruthenium Catalysts | Ring-Opening Metathesis | Unsaturated Chains |
Development of Greener Synthetic Routes and Sustainable Chemistry
The principles of green and sustainable chemistry offer a framework for developing more environmentally benign and efficient syntheses of this compound and its derivatives. rsc.orgyoutube.com
Future research in this area should aim to:
Utilize Renewable Feedstocks: Exploring biosynthetic pathways or utilizing platform chemicals derived from biomass as starting materials for the synthesis of the cyclobutane core would represent a significant advance in sustainability.
Employ Green Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids should be investigated. rsc.org Furthermore, the development of recyclable and reusable catalysts, including biocatalysts or solid-supported catalysts, would enhance the sustainability of the synthetic processes.
Improve Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. researchgate.net This can be achieved through the development of addition reactions and catalytic cycles with high atom efficiency.
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |
| Use of Renewable Feedstocks | Synthesis from bio-based succinic acid derivatives. | Reduced reliance on fossil fuels. |
| Catalysis | Employment of biocatalysts (e.g., enzymes) for selective transformations. | Mild reaction conditions, high selectivity. |
| Atom Economy | Development of [2+2] cycloaddition reactions with 100% atom economy. | Minimized waste generation. |
| Safer Solvents | Performing reactions in water or solvent-free conditions. | Reduced environmental impact and toxicity. |
Broader Applications in Functional Materials Design
The unique structural and electronic properties of the cyclobutane ring make it an attractive building block for the design of novel functional materials. lifechemicals.com The bifunctionality of this compound (a protected ketone and a primary alcohol) offers multiple points for polymerization and modification.
Unexplored applications in materials science include:
Synthesis of Novel Polymers: The diol derivative of this compound could serve as a monomer for the synthesis of polyesters or polyurethanes with unique thermal and mechanical properties. The rigid cyclobutane unit can impart stiffness and thermal stability to the polymer backbone. nih.govresearchgate.netacs.org
Development of Smart Materials: The strained cyclobutane ring can act as a mechanophore, a chemical moiety that responds to mechanical stress. nih.gov Polymers incorporating this unit could exhibit interesting mechanochromic or self-healing properties.
Creation of Biocompatible Materials: The incorporation of the cyclobutane motif into biocompatible polymers could lead to new materials for biomedical applications, such as drug delivery systems or tissue engineering scaffolds. lifechemicals.com
| Material Type | Potential Monomer | Key Property |
| Polyester | (3,3-Dimethoxycyclobutyl)diol | Enhanced thermal stability |
| Polyurethane | (3,3-Dimethoxycyclobutyl)diol | Tunable mechanical properties |
| Mechanically Responsive Polymer | This compound derivative | Stress-induced chemical changes |
Advanced Spectroscopic Characterization and Elucidation of Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound requires the use of advanced spectroscopic techniques to identify and characterize transient intermediates.
While standard techniques like NMR and mass spectrometry provide basic structural information, future research should employ more sophisticated methods: researchgate.netchemicalbook.comdocbrown.inforesearchgate.net
In-situ Spectroscopy: Techniques such as in-situ IR and Raman spectroscopy can provide real-time information about the formation and consumption of intermediates during a chemical reaction.
Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign the complex proton and carbon spectra of substituted cyclobutane derivatives and their reaction intermediates. researchgate.net
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the structures and energies of transition states and intermediates, providing valuable insights into reaction pathways and complementing experimental observations. acs.org
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| In-situ FTIR | Real-time monitoring of functional group transformations. | Elucidation of reaction kinetics and mechanisms. |
| 2D NMR (NOESY) | Through-space correlations between protons. | Determination of stereochemistry in derivatives. |
| Cryo-NMR | Characterization of thermally unstable intermediates. | Trapping and studying reactive species. |
| EPR Spectroscopy | Detection and characterization of radical intermediates. | Investigation of radical-mediated derivatization pathways. |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the synthesis of novel molecules and materials with a wide range of applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3,3-Dimethoxycyclobutyl)methanol, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of cyclobutane derivatives using methoxy-substituted reagents. For example, nucleophilic substitution reactions with methoxy groups introduced via halide intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) are common. Reaction efficiency depends on solvent polarity, temperature, and steric hindrance due to the cyclobutane ring .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Store in airtight containers at 2–8°C, away from ignition sources. Stability tests in inert atmospheres (N₂/Ar) are recommended, as methoxy groups may hydrolyze under prolonged exposure to moisture .
Q. What purification methods are optimal for isolating this compound with high purity?
- Methodological Answer : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) effectively separates byproducts. Recrystallization from ethanol or methanol at low temperatures (0–5°C) improves purity. Monitor via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use -NMR to confirm methoxy proton signals (δ 3.2–3.4 ppm, singlet) and cyclobutane ring protons (δ 1.8–2.5 ppm). IR spectroscopy identifies hydroxyl (3300–3500 cm) and ether (1050–1150 cm) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced Research Questions
Q. How do dual methoxy groups at the 3,3 positions influence the compound’s reactivity in nucleophilic substitutions or oxidations?
- Methodological Answer : The electron-donating methoxy groups stabilize carbocation intermediates, enhancing SN1 reactivity. However, steric hindrance from the cyclobutane ring may limit accessibility. In oxidation (e.g., with PCC), the primary alcohol converts to a ketone, but competing side reactions (e.g., ring strain-induced rearrangements) require controlled conditions .
Q. What computational approaches predict the electronic structure and reaction pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) with ωB97XD/cc-pVTZ basis sets models steric and electronic effects. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Transition-state simulations (e.g., for hydrolysis) reveal activation energies and solvent effects .
Q. How can researchers resolve contradictions in synthetic yields or spectroscopic data for derivatives of this compound?
- Methodological Answer : Reproduce experiments under standardized conditions (solvent, temperature, catalyst). Cross-validate NMR data with 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare crystallographic data (if available) to confirm stereochemistry .
Q. What solvent systems optimize the compound’s solubility for catalytic applications?
- Methodological Answer : Test solubility in aprotic solvents (THF, DCM) and polar protic solvents (MeOH, EtOH). Ethanol-water mixtures (70:30) enhance solubility for reactions at 25–40°C. Solubility parameters (Hansen or Hildebrand) correlate with experimental results .
Key Notes
- For advanced studies, combine experimental data with computational modeling to address steric and electronic complexities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
